molecular formula C8H15NO B15307303 1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine

1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine

Cat. No.: B15307303
M. Wt: 141.21 g/mol
InChI Key: UUBQFNWSTBBPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine typically involves the construction of the bicyclo[1.1.1]pentane framework followed by functionalization. Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane core are:

Industrial production methods often utilize these synthetic routes due to their scalability and efficiency. The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure high yields and purity .

Mechanism of Action

The mechanism of action of 1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into binding sites of enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine is unique compared to other similar compounds due to its bicyclo[1.1.1]pentane core. Similar compounds include:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct physicochemical and biological properties .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(1-bicyclo[1.1.1]pentanyl)-2-methoxyethanamine

InChI

InChI=1S/C8H15NO/c1-10-5-7(9)8-2-6(3-8)4-8/h6-7H,2-5,9H2,1H3

InChI Key

UUBQFNWSTBBPSP-UHFFFAOYSA-N

Canonical SMILES

COCC(C12CC(C1)C2)N

Origin of Product

United States

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